molecular formula C13H7Br2N3O6 B080771 Bromofenoxim CAS No. 13181-17-4

Bromofenoxim

Cat. No.: B080771
CAS No.: 13181-17-4
M. Wt: 461.02 g/mol
InChI Key: XTFNPKDYCLFGPV-UHFFFAOYSA-N
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Description

Bromofenoxim, also known as 3,5-dibromo-4-hydroxybenzaldehyde 2,4-dinitrophenyloxime, is a phenoxy selective herbicide. It was primarily used for the post-emergence control of annual broad-leaved weeds in cereals, maize grass seed crops, grassland, and newly-seeded turf. This compound is characterized by its low aqueous solubility and moderate toxicity to most fauna and flora .

Mechanism of Action

Target of Action

Bromofenoxim is a phenoxy selective herbicide . It primarily targets photosystem II, a key component of the photosynthetic process in plants . By inhibiting photosystem II, this compound disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .

Mode of Action

This compound acts by binding to the D1 protein in photosystem II . This binding inhibits the normal electron flow from water to plastoquinone, an essential step in photosynthesis. As a result, the plant cannot produce the energy it needs to grow and survive .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound prevents the conversion of light energy into chemical energy in the form of ATP and NADPH. These molecules are crucial for the synthesis of carbohydrates, which are the primary energy source for plants. Therefore, the inhibition of photosynthesis leads to a depletion of energy resources in the plant, ultimately causing plant death .

Pharmacokinetics

These properties suggest that this compound has a relatively short environmental half-life and is unlikely to accumulate in the environment or in organisms .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, this compound deprives the plant of the energy it needs to grow and survive . This makes this compound effective for controlling a variety of broad-leaved weeds and grasses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility suggests that it may be less effective in wet conditions . Additionally, its non-persistence in soil and water systems indicates that it may degrade quickly in the environment, potentially reducing its long-term effectiveness . It is slightly mobile in the environment, suggesting potential for particle-bound transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromofenoxim can be synthesized through a multi-step process involving the bromination of 4-hydroxybenzaldehyde followed by the formation of an oxime derivative with 2,4-dinitrophenylhydroxylamine. The reaction conditions typically involve the use of bromine in an organic solvent, followed by the addition of the oxime derivative under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and oxime formation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product. The process also includes purification steps such as crystallization and filtration to remove impurities .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium hydroxide.

Major Products Formed:

Scientific Research Applications

Bromofenoxim has been used in various scientific research applications, including:

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Mecoprop (MCPP)
  • Dicamba

Comparison: Bromofenoxim is unique among phenoxy herbicides due to its brominated structure, which imparts specific physicochemical properties such as lower volatility and moderate toxicity. Compared to 2,4-Dichlorophenoxyacetic acid and Mecoprop, this compound has a more targeted action on broad-leaved weeds and is less persistent in the environment. Dicamba, on the other hand, has a broader spectrum of activity but higher volatility .

Properties

IUPAC Name

2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNPKDYCLFGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041681
Record name Bromofenoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13181-17-4
Record name Bromofenoxim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13181-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromofenoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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